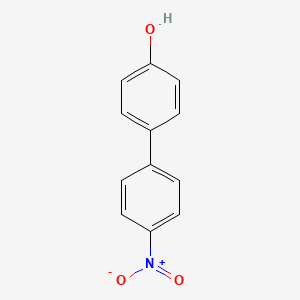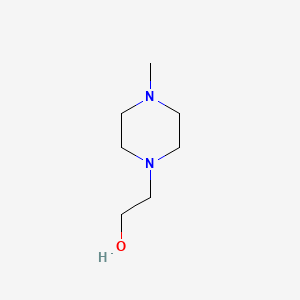
1-(2-Hydroxyethyl)-4-methylpiperazine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds involving 1-methylpiperazine has been demonstrated through the formation of multi-component hydrogen-bonding salts when reacted with aromatic carboxylic acids . Another study shows the reaction of 1-methylpiperazine with (NH4)2[WS4], leading to the formation of 1-methylpiperazinediium tetrasulfidotungstate monohydrate . Additionally, the preparation of 1,4-substituted 2-methylpiperazine derivatives has been reported, indicating the versatility of piperazine derivatives in synthesizing new compounds with potential biological activity .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized by various techniques such as IR, Raman, UV-vis spectra, and crystallography. The multi-component hydrogen-bonding salts formed from 1-methylpiperazine exhibit monoclinic systems with space groups P21/c, and their crystal structures are stabilized by classical hydrogen bonds N-H⋯O and O-H⋯O, as well as weak interactions C-H⋯O . The structure of 1-methylpiperazinediium tetrasulfidotungstate monohydrate consists of discrete anions, cations, and lattice water, linked by multiple H-bonding interactions .
Chemical Reactions Analysis
The chemical reactions involving 1-methylpiperazine derivatives are primarily driven by the formation of hydrogen bonds. The robust hydrogen-bond interactions between 1-methylpiperazine and aromatic acids direct the formation of three-dimensional crystal structures . The synthesis of 1,4-substituted 2-methylpiperazine derivatives involves reactions with 2-chloropyrimidine or 2-chloroquinoline, followed by condensation and quaternary ammonium salt formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds derived from 1-methylpiperazine are influenced by their molecular structures. The presence of water molecules in the asymmetric units plays a significant role in building supramolecular architectures . The thermal stability of these compounds has been investigated using thermogravimetric analysis (TGA), indicating their potential for various applications . The spectroscopic properties of 1-hydroxypiperazine-2,5-diones, which are structurally related to piperazine derivatives, have been studied, showing similarities to piperazinediones and providing insights into the electronic characteristics of these compounds .
Wissenschaftliche Forschungsanwendungen
-
Molecular Modeling
- 1-(2-Hydroxyethyl)-4-methylpiperazine is used in the field of molecular modeling . It’s used in density functional calculations to investigate the interactions of 1-(2-hydroxyethyl)-3-methylimidazolium-based ionic liquids with water, methanol, and dimethyl sulfoxide . The cosolvent molecules interact with the anion and cation of each ionic liquid through different atoms .
-
Polymer Chemistry
-
Pharmaceuticals
-
Polyurethane Catalysts
-
Biomedical Applications
- 1-(2-Hydroxyethyl)-4-methylpiperazine is used in the production of hydrogels, which are highly absorbent and can be used in wound dressings, contact lenses, drug delivery systems, and other biomedical applications . Poly(2-hydroxyethyl methacrylate) (pHEMA), a biomaterial with excellent biocompatibility and cytocompatibility, elicits a minimal immunological response from host tissue making it desirable for different biomedical applications .
-
Drug Design
- Piperidines, a class of compounds to which 1-(2-Hydroxyethyl)-4-methylpiperazine belongs, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
-
Biocompatible Materials
- 1-(2-Hydroxyethyl)-4-methylpiperazine is used in the production of poly(2-hydroxyethyl methacrylate) (pHEMA), a biomaterial with excellent biocompatibility and cytocompatibility . pHEMA elicits a minimal immunological response from host tissue, making it desirable for different biomedical applications . This includes bone tissue regeneration, wound healing, cancer therapy (stimuli and non-stimuli responsive systems), and ophthalmic applications (contact lenses and ocular drug delivery) .
Eigenschaften
IUPAC Name |
2-(4-methylpiperazin-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-8-2-4-9(5-3-8)6-7-10/h10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTUMQYGZQYEOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282618 | |
| Record name | 1-(2-Hydroxyethyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-4-methylpiperazine | |
CAS RN |
5464-12-0 | |
| Record name | 4-Methyl-1-piperazineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5464-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 26888 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005464120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5464-12-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26888 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Hydroxyethyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Hydroxyethyl)-4-methylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

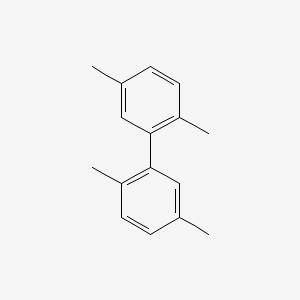
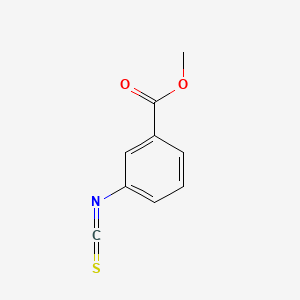
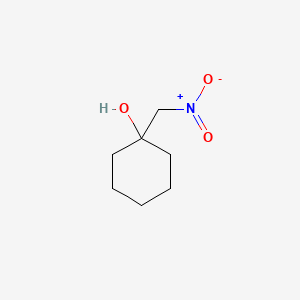
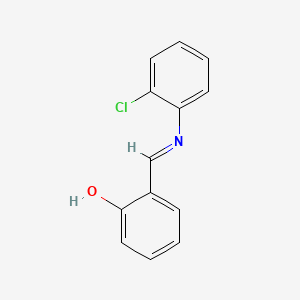
![2,7-Dimethylimidazo[1,2-a]pyridine](/img/structure/B1295337.png)
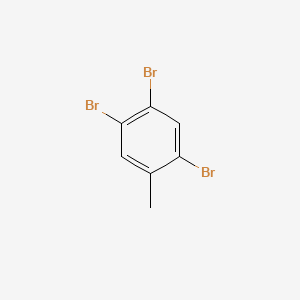
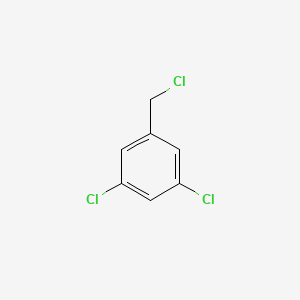
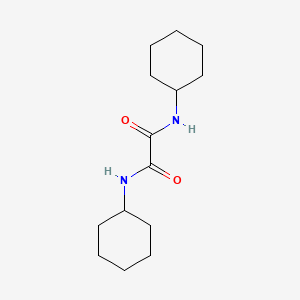
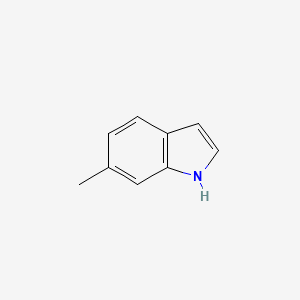
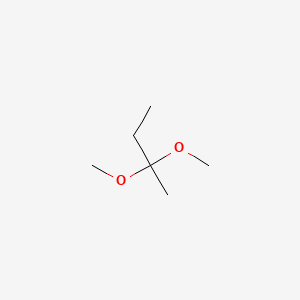

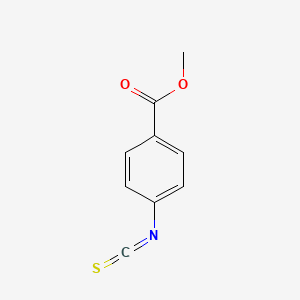
![2-Azabicyclo[2.2.2]oct-5-ene-2-carboxylic acid, ethyl ester](/img/structure/B1295350.png)
